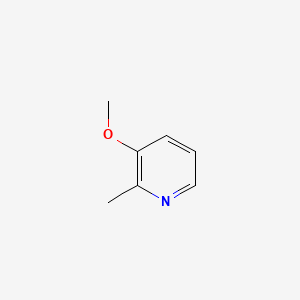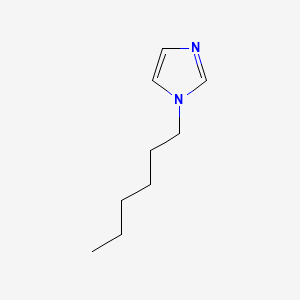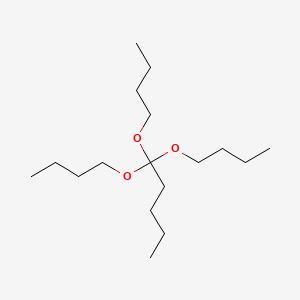
3-(2-Benzoxazolyl)umbelliferyl acetate
Descripción general
Descripción
3-(2-Benzoxazolyl)umbelliferyl acetate is a chemical compound with the molecular formula C18H11NO5 and a molecular weight of 321.28 g/mol . It is also known by its IUPAC name, [3-(1,3-benzoxazol-2-yl)-2-oxochromen-7-yl] acetate . This compound is notable for its applications in fluorescence studies due to its ability to emit blue fluorescence upon enzymatic hydrolysis .
Métodos De Preparación
The synthesis of 3-(2-Benzoxazolyl)umbelliferyl acetate typically involves the reaction of 3-(2-Benzoxazolyl)-7-hydroxycoumarin with acetic anhydride . The reaction is carried out in the presence of a solvent such as N,N-dimethylformamide at a temperature of around 60°C for approximately 3 hours . The yield of this reaction is reported to be around 75% . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Análisis De Reacciones Químicas
3-(2-Benzoxazolyl)umbelliferyl acetate undergoes various chemical reactions, including hydrolysis, which is a key reaction for its use in fluorescence studies . Upon enzymatic hydrolysis, the acetate group is removed, resulting in the formation of a highly fluorescent anionic molecule . This reaction is typically carried out under mild conditions using esterase enzymes. The compound may also participate in other reactions such as oxidation and substitution, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(2-Benzoxazolyl)umbelliferyl acetate has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism of action of 3-(2-Benzoxazolyl)umbelliferyl acetate involves its hydrolysis by esterase enzymes . The enzymatic cleavage of the acetate group results in the formation of a highly fluorescent anionic molecule, which can be detected using fluorescence spectroscopy . This property is exploited in various assays to measure esterase activity and to detect the presence of specific enzymes in biological samples .
Comparación Con Compuestos Similares
3-(2-Benzoxazolyl)umbelliferyl acetate is unique due to its specific fluorescence properties and its use as a fluorogenic substrate for esterases . Similar compounds include:
7-Acetoxy-3-(2-benzoxazolyl)coumarin: Another fluorogenic substrate with similar applications.
3-(2-Benzoxazolyl)-7-hydroxycoumarin: The precursor used in the synthesis of this compound.
2-Styrylbenzoxazole: A compound with similar benzoxazole structure but different applications.
These compounds share structural similarities but differ in their specific applications and fluorescence properties.
Propiedades
IUPAC Name |
[3-(1,3-benzoxazol-2-yl)-2-oxochromen-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO5/c1-10(20)22-12-7-6-11-8-13(18(21)24-16(11)9-12)17-19-14-4-2-3-5-15(14)23-17/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLATYAXPIUNJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391569 | |
| Record name | 3-(2-Benzoxazolyl)umbelliferyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97004-78-9 | |
| Record name | 3-(2-Benzoxazolyl)umbelliferyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















